molecular formula C16H17N3O3 B5175857 N-(4-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide

N-(4-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B5175857
M. Wt: 299.32 g/mol
InChI Key: URFUTUGFWZNFMS-UHFFFAOYSA-N
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Description

N-(4-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide is a chemical compound with a complex structure that includes a methoxyphenyl group and an acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of other chemical compounds and has potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 3-methoxyaniline with acetic anhydride to form an intermediate, which is then reacted with 4-nitrophenyl isocyanate. The reaction conditions usually require a solvent such as methanol and a catalyst to facilitate the reaction. The final product is obtained through purification processes such as recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methoxyacetanilide: A structurally similar compound with different functional groups.

    N-(3-amino-4-methoxyphenyl)acetamide: Another related compound with similar applications.

Uniqueness

N-(4-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[4-[(3-methoxyphenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11(20)17-12-6-8-13(9-7-12)18-16(21)19-14-4-3-5-15(10-14)22-2/h3-10H,1-2H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFUTUGFWZNFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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